N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
Description
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring.
Properties
Molecular Formula |
C21H14ClN3O5 |
|---|---|
Molecular Weight |
423.8g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C21H14ClN3O5/c1-29-19-8-6-12(10-17(19)25(27)28)20(26)23-13-7-9-18-16(11-13)24-21(30-18)14-4-2-3-5-15(14)22/h2-11H,1H3,(H,23,26) |
InChI Key |
KFAVTCOUNVKAPK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. One common method involves the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Another approach utilizes nanocatalysts, metal catalysts, or ionic liquid catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic methodologies. These methods may include the use of continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. The choice of catalyst and reaction medium can significantly impact the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of alcohols to aldehydes or ketones.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions . Reaction conditions can vary from room temperature to elevated temperatures, depending on the desired transformation .
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their extensive range of therapeutic applications, including anticancer, antibacterial, and antifungal activities.
Benzoxazole derivatives: Similar to N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide, these compounds exhibit a wide spectrum of pharmacological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2-chloro-phenyl and 4-methoxy-3-nitro-benzamide groups enhances its antimicrobial and anticancer properties compared to other benzoxazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
